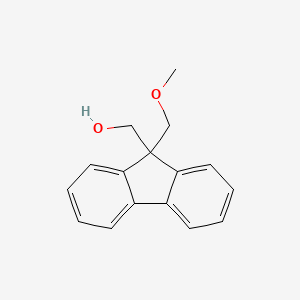
9-(Methoxymethyl)-9H-fluorene-9-methanol
Vue d'ensemble
Description
9-(Methoxymethyl)-9H-fluorene-9-methanol, also known as 9,9-Bis(methoxymethyl)-9H-fluorene, is a compound of increasing significance, predominantly known for its versatile applications in the field of organic chemistry and material science . It has a molecular weight of 254.33 .
Synthesis Analysis
The synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene involves three main steps . The first step involves the reaction of fluorene with potassium ethanol and ethyl formate . The second step involves the reaction of the crude product from the first step with sodium boron ammoniate . The final step involves the reaction of 9,9-fluorene dimethyl alcohol with trimethyl phosphonate and ferrous trifluoromesylate .Molecular Structure Analysis
The molecular structure of 9,9-Bis(methoxymethyl)-9H-fluorene plays a critical role in its reactivity and interaction with other substances . Its planar structure, typical of aromatic compounds, facilitates π-π interactions, making it an ideal candidate for certain types of organic reactions .Chemical Reactions Analysis
In terms of reactivity, 9,9-Bis(methoxymethyl)-9H-fluorene exhibits stability under standard conditions but can participate in a variety of chemical reactions . Its reactivity is significantly influenced by the presence of the methoxymethyl groups, which can transform specific conditions, thereby altering the compound’s reactivity profile .Physical And Chemical Properties Analysis
9,9-Bis(methoxymethyl)-9H-fluorene is distinguished by its solid state at room temperature . Its melting and boiling points are indicative of strong intermolecular forces, typical of aromatic compounds . Its solubility profile includes good solubility in common organic solvents, which is crucial for its applications in solution-based processes .Safety And Hazards
The safety data sheet for 9,9-Bis(methoxymethyl)-9H-fluorene indicates that it is harmful if swallowed and causes skin and eye irritation . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
[9-(methoxymethyl)fluoren-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-11-16(10-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGTWHQTPNCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C2=CC=CC=C2C3=CC=CC=C31)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627208 | |
| Record name | [9-(Methoxymethyl)-9H-fluoren-9-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Methoxymethyl)-9H-fluorene-9-methanol | |
CAS RN |
697737-74-9 | |
| Record name | [9-(Methoxymethyl)-9H-fluoren-9-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

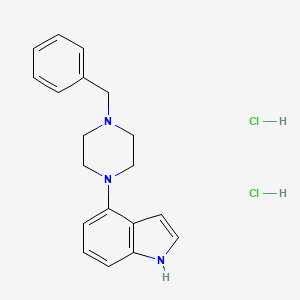
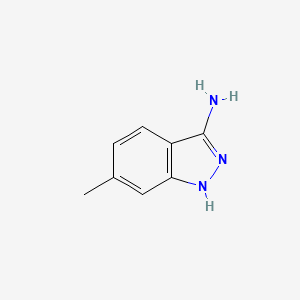
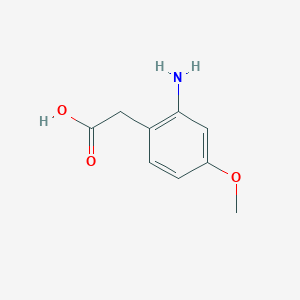
![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)


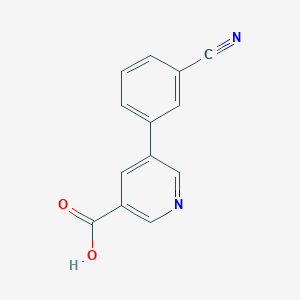
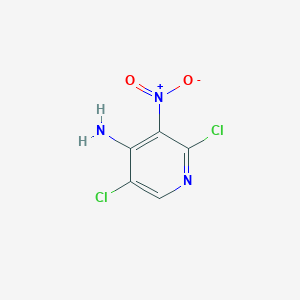
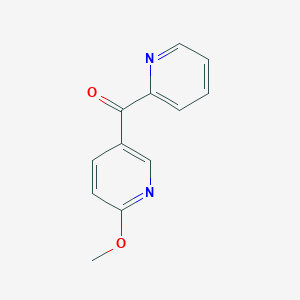
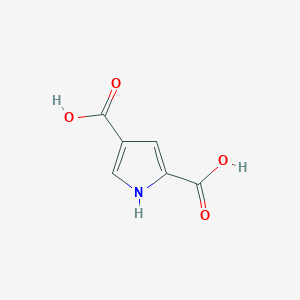
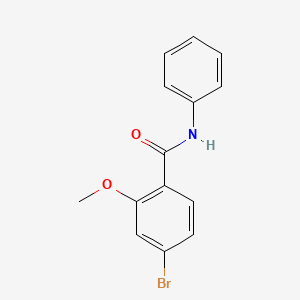
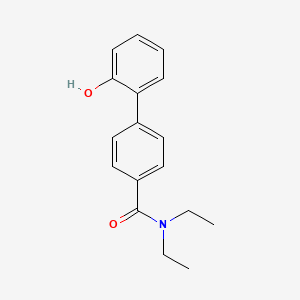
![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)
![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)